2-(4-Bromo-3-methylphenyl)ethan-1-ol
Description
2-(4-Bromo-3-methylphenyl)ethan-1-ol is a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO. The compound features a phenyl ring substituted with a bromine atom at the para position (C4) and a methyl group at the meta position (C3), with an ethanol chain attached to the aromatic core. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and halogen-driven lipophilicity.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRREYGPAJFLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the bromination of 3-methylacetophenone followed by reduction. The reaction typically proceeds as follows:
Bromination: 3-Methylacetophenone is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to yield 2-bromo-1-(4-bromo-3-methylphenyl)ethanone.
Reduction: The resulting bromo ketone is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain 2-(4-Bromo-3-methylphenyl)ethan-1-ol.
Industrial Production Methods
Industrial production of 2-(4-Bromo-3-methylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to remove the bromine atom, yielding a simpler phenyl ethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Bromo-3-methylphenyl)ethanone or 2-(4-Bromo-3-methylphenyl)acetaldehyde.
Reduction: 2-(4-Methylphenyl)ethan-1-ol.
Substitution: 2-(4-Azido-3-methylphenyl)ethan-1-ol or 2-(4-Cyano-3-methylphenyl)ethan-1-ol.
Scientific Research Applications
Medicinal Chemistry
2-(4-Bromo-3-methylphenyl)ethan-1-ol has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological studies.
Organic Synthesis
This compound serves as a valuable building block for synthesizing more complex molecules. Its diverse functional groups facilitate various chemical reactions, making it a versatile reagent in organic chemistry.
Biological Studies
The compound is studied for its interactions with specific enzymes and receptors. These interactions can influence signaling pathways related to neurotransmission and metabolism, suggesting potential uses in biochemical assays and drug development.
Dopamine Receptor Agonists
In a high-throughput screening study, compounds similar to 2-(4-bromo-3-methylphenyl)ethan-1-ol were identified as selective D3 receptor agonists. This suggests that the compound could be explored for managing dopamine-related disorders.
Pharmacokinetic Profiles
Studies on pharmacokinetics revealed that structurally similar compounds demonstrated favorable absorption characteristics in vivo. For instance, one analog showed a bioavailability of 74% in mouse models, indicating that 2-(4-bromo-3-methylphenyl)ethan-1-ol might also possess advantageous pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The para-bromo/meta-methyl configuration in the target compound contrasts with analogues like 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol , where the methoxy group at C2 increases polarity and steric hindrance .
- Chirality : The (1S)-configured analogue in demonstrates how stereochemistry can influence pharmacokinetic properties.
Spectroscopic Data Comparison
- 1H-NMR: Target Compound: Expected methyl (-CH₃) resonance near δ 2.1–2.3 ppm (cf. 1-(4-Bromophenyl)ethanone’s methyl at δ 2.56 ). Methoxy Analogues: Methoxy protons appear as singlets near δ 3.8–4.0 ppm .
- HRMS: The brominated ethanol derivatives exhibit characteristic isotopic patterns for bromine (e.g., 1:1 ratio for [M]+ and [M+2]+ peaks) .
Biological Activity
2-(4-Bromo-3-methylphenyl)ethan-1-ol, also known as (R)-2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for 2-(4-Bromo-3-methylphenyl)ethan-1-ol is , with a molecular weight of 266.56 g/mol. The compound features an amino group, a hydroxyl group, and a bromine-substituted aromatic ring, which contribute to its unique reactivity and biological properties.
The biological activity of 2-(4-Bromo-3-methylphenyl)ethan-1-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate signaling pathways related to neurotransmission and metabolic processes.
Key Mechanisms:
- Enzyme Modulation: The compound may influence the activity of specific enzymes involved in metabolic pathways.
- Receptor Interaction: It has the potential to bind to receptors that play critical roles in neurotransmission, suggesting possible applications in treating neurological disorders.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-(4-Bromo-3-methylphenyl)ethan-1-ol. Its effectiveness against various bacterial strains has been documented, showcasing its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Enterococcus faecalis | 8.33 - 23.15 µM |
The compound demonstrated complete inhibition of bacterial growth within hours, indicating strong antibacterial activity .
Study on Antibacterial Efficacy
In a study published in the Journal of Chemical Society Pakistan, researchers synthesized and characterized various derivatives of brominated compounds, including 2-(4-Bromo-3-methylphenyl)ethan-1-ol. The study found that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values indicating its potency .
Neuroprotective Potential
Another investigation focused on the neuroprotective effects of compounds similar to 2-(4-Bromo-3-methylphenyl)ethan-1-ol. The research suggested that these compounds could mitigate neurodegenerative processes by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
Comparison with Similar Compounds
To better understand the uniqueness of 2-(4-Bromo-3-methylphenyl)ethan-1-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-Bromo-3-methylphenoxy)ethan-1-amine | Contains an ether linkage instead of hydroxyl | Different reactivity due to ether functional group |
| 4-(4-Bromophenyl)-thiazol-2-amino | Contains a thiazole ring | Distinct ring structure affecting biological activity |
| (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-OL | Substituted phenyl ring with chlorine and fluorine | Potentially different pharmacological profiles |
The distinct combination of functional groups in 2-(4-Bromo-3-methylphenyl)ethan-1-ol contributes to its specific biological activities compared to these analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
